molecular formula C18H24N4O2S B2677027 3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine CAS No. 1105228-76-9

3-(4-Benzylpiperazin-1-yl)-6-(propylsulfonyl)pyridazine

Cat. No.: B2677027
CAS No.: 1105228-76-9
M. Wt: 360.48
InChI Key: SRBSFEFMJMYBPL-UHFFFAOYSA-N
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Description

The compound “3-(4-Benzylpiperazin-1-yl)propan-1-amine” is a biochemical used for proteomics research . It has a molecular formula of C14H23N3 and a molecular weight of 233.35 .


Molecular Structure Analysis

The molecular structure of similar compounds like “4-(4-Benzylpiperazin-1-yl)aniline” has a molecular formula of C17H20ClN3 and a molecular weight of 301.81 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Benzylpiperazin-1-yl)propan-1-amine” include a molecular formula of C14H23N3 and a molecular weight of 233.35 . Unfortunately, other properties like melting point, boiling point, and density were not available.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have focused on synthesizing derivatives of pyridazine with enhanced antimicrobial and antifungal properties. For example, research by Bhatt et al. (2016) explored the synthesis of sulfonamide and amide derivatives incorporating the piperazine ring and imidazo[1,2-b]pyridazine moiety, showing significant in vitro antimicrobial activity against various bacteria and antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016). Similarly, Desideri et al. (1980) synthesized new sulfones as analogues of bis-(4-aminophenyl)sulfone (DDS), demonstrating good antitubercular activity in vitro (Desideri, Manna, Stein, Arena, Luraschi, & Cifra, 1980).

Antitubercular Activity

The study by Desideri et al. (1980) specifically aimed at synthesizing compounds with potential long-acting drugs similar to those in the field of sulfonamides, focusing on antitubercular activity which is critical for developing new treatments against tuberculosis (Desideri et al., 1980).

Herbicidal Activities

Xu et al. (2012) contributed to the development of herbicidal agents through the synthesis of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, demonstrating significant bleaching and herbicidal activities, which could lead to the development of new agrochemicals (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).

Antiviral and Antimalarial Activities

The conversion of furanones bearing a pyrazolyl group into various heterocyclic systems by Hashem et al. (2007) explored their potential antiviral activity against HAV and HSV-1 viruses, indicating a promising avenue for developing antiviral agents (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).

Synthesis and Structural Analysis

Sallam et al. (2021) focused on the synthesis, structure analysis, and theoretical studies of pyridazine analogs, providing valuable insights into the molecular properties and potential pharmaceutical applications of these compounds (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-6-propylsulfonylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-2-14-25(23,24)18-9-8-17(19-20-18)22-12-10-21(11-13-22)15-16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBSFEFMJMYBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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